Tri-tert-Butyl-1,4,7,10-Tetraazacyclododecan-1,4,7-tricarboxylat
Übersicht
Beschreibung
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is a useful research compound. Its molecular formula is C23H44N4O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Magnetresonanztomographie (MRT)-Kontrastmittel
Tri-tert-Butyl-1,4,7,10-Tetraazacyclododecan-1,4,7-tricarboxylat: wird verwendet, um Gadolinium-Ionen zu präparieren, die mit DOTA-LAE (Lactobionsäure-Ethylendiamin) funktionalisiert sind und als Kontrastmittel für die MRT dienen . Diese Anwendung ist entscheidend, um die Sichtbarkeit der inneren Strukturen in MRT-Scans zu verbessern und klarere Bilder für die Diagnose zu liefern.
Radioimmuntherapie
Die Verbindung kann aktiviert und mit monoklonalen Antikörpern konjugiert werden, um in der klinischen Radioimmuntherapie eingesetzt zu werden . Dies beinhaltet die Anheftung von radioaktiven Isotopen an Antikörper, die spezifisch auf Krebszellen abzielen, um eine gezielte Strahlentherapie zu ermöglichen.
Radiopharmazeutika
1,4,7-Tri-Boc-1,4,7,10-Tetraazacyclododecan: ist an der Synthese von Radiopharmazeutika beteiligt, insbesondere 64Cu-DOTA-Konjugaten . Diese Konjugate werden in der Positronen-Emissions-Tomographie (PET) verwendet, um verschiedene Krankheiten, einschließlich Krebs, zu erkennen und zu überwachen.
Wirkmechanismus
Target of Action
Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate, also known as 1,4,7-Tri-Boc-1,4,7,10-tetraazacyclododecane, is primarily used to prepare Gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine) . Gadolinium ions are known for their role as contrast agents in magnetic resonance imaging (MRI) .
Mode of Action
The compound interacts with its target, the Gadolinium ion, to form a complex that enhances the contrast in MRI scans . This interaction results in changes in the magnetic properties of the Gadolinium ion, making it more detectable in MRI scans .
Biochemical Pathways
It is known that the compound plays a crucial role in the preparation of contrast agents for mri scans . The downstream effects of these agents include enhanced visibility of certain tissues or blood vessels in the body during MRI scans .
Result of Action
The primary result of the action of this compound is the enhancement of MRI scans . By interacting with Gadolinium ions, it helps to increase the contrast in these scans, making it easier for healthcare professionals to visualize certain structures within the body .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASHTYJQJMCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447053 | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175854-39-4 | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N, N', N''-Tri-Boc-cyclen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.